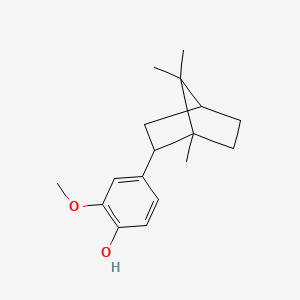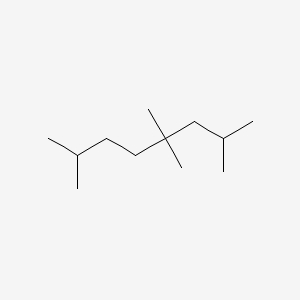
2,4,4,7-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,4,7-Tetramethyloctane is an organic compound with the molecular formula C12H26 It is a branched alkane, characterized by the presence of four methyl groups attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,7-Tetramethyloctane can be achieved through several methods. One common approach involves the alkylation of octane with methylating agents under controlled conditions. This process typically requires the use of catalysts such as aluminum chloride (AlCl3) to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the proper attachment of methyl groups to the octane backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Industrial production often employs advanced techniques such as distillation and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,4,4,7-Tetramethyloctane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds such as 2,4,4,7-tetramethyl-1-chlorooctane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation reactions typically use halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2,4,4,7-Tetramethyloctane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of branched alkanes and their reactivity.
Biology: Its derivatives are studied for their potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4,4,7-Tetramethyloctane involves its interaction with molecular targets through various pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. In substitution reactions, the presence of methyl groups influences the reactivity and selectivity of the compound, guiding the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyloctane: Another branched alkane with a similar structure but different methyl group positions.
2,2,7,7-Tetramethyloctane: A compound with methyl groups at different positions, affecting its chemical properties and reactivity.
Uniqueness
2,4,4,7-Tetramethyloctane is unique due to its specific arrangement of methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
35866-96-7 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,4,4,7-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-10(2)7-8-12(5,6)9-11(3)4/h10-11H,7-9H2,1-6H3 |
InChI Key |
QYUWMFZODNLLRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
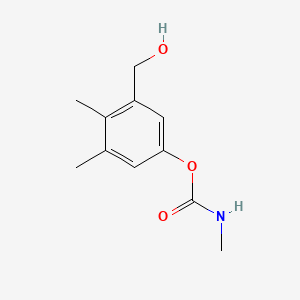
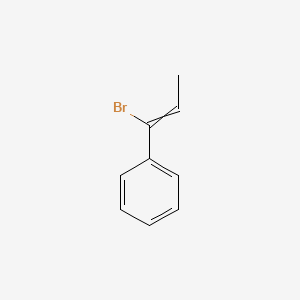
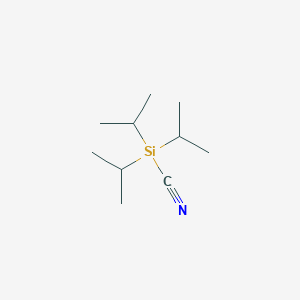
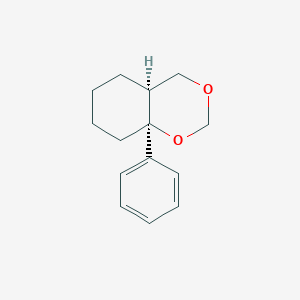
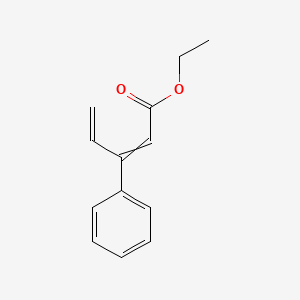
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)
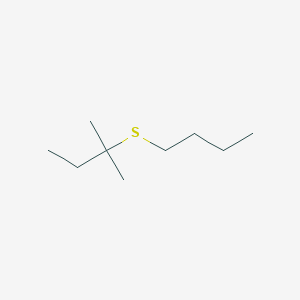
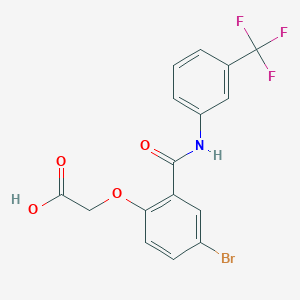

![Phenol, 2-[[(2-hydroxy-1,1-dimethylethyl)amino]methyl]-](/img/structure/B14684842.png)

![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)
